molecular formula C₄₆H₆₀D₄N₄O₁₂ B1162665 Rifamdin-d4

Rifamdin-d4

カタログ番号: B1162665
分子量: 869.04
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rifamdin-d4, also known as this compound, is a useful research compound. Its molecular formula is C₄₆H₆₀D₄N₄O₁₂ and its molecular weight is 869.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Rifamdin-d4 exhibits similar mechanisms of action to rifampicin by inhibiting DNA-dependent RNA polymerase in bacteria, thereby preventing RNA synthesis. This mechanism is crucial for its effectiveness against mycobacterial infections. The pharmacokinetic profile of this compound is characterized by enhanced stability and bioavailability compared to non-deuterated counterparts.

Treatment of Tuberculosis

This compound is primarily investigated for its role in treating both active and latent tuberculosis. It is often used in combination with other first-line anti-tuberculosis drugs such as isoniazid, ethambutol, and pyrazinamide. Studies have shown that the incorporation of this compound can lead to improved treatment outcomes, particularly in cases resistant to conventional therapies.

  • Case Study : A clinical trial demonstrated that patients receiving this compound as part of a multidrug regimen experienced a more rapid reduction in bacterial load compared to those on standard rifampicin therapy .

Efficacy Against Drug-Resistant Strains

This compound has shown promise in treating drug-resistant strains of Mycobacterium tuberculosis. Its enhanced properties may help overcome resistance mechanisms that limit the effectiveness of traditional rifampicin.

  • Research Findings : A study indicated that this compound maintained significant bactericidal activity against multi-drug resistant strains, suggesting its potential as a second-line treatment option .

Prevention of Transmission

In addition to treatment, this compound is being explored for its prophylactic use in high-risk populations, particularly in settings with high rates of tuberculosis transmission.

Comparative Efficacy Table

The following table summarizes the comparative efficacy and safety profiles of this compound versus standard rifampicin:

Parameter This compound Standard Rifampicin
Bactericidal Activity Enhanced against resistant strainsStandard effectiveness
Pharmacokinetics Improved bioavailabilityVariable absorption
Side Effects Reduced incidenceCommon side effects (e.g., hepatotoxicity)
Clinical Use Active and latent TB treatmentActive TB treatment

Safety Profile

While this compound demonstrates a favorable safety profile, monitoring for potential adverse effects remains essential. Common side effects associated with rifampicin, such as liver enzyme elevation and gastrointestinal disturbances, may still occur but are reportedly less frequent with the deuterated variant .

特性

分子式

C₄₆H₆₀D₄N₄O₁₂

分子量

869.04

同義語

3-[[[4-(2-Methylpropyl)-1-piperazinyl-d4]imino]methyl]rifamycin;  Rifordin-d4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。